molecular formula C10H11FN2OS B6911118 N-(3-fluoropyridin-4-yl)thiolane-3-carboxamide

N-(3-fluoropyridin-4-yl)thiolane-3-carboxamide

Cat. No.: B6911118
M. Wt: 226.27 g/mol
InChI Key: ONIYQDDTWHBXDJ-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-4-yl)thiolane-3-carboxamide is a heterocyclic compound that features a thiolane ring fused with a pyridine ring substituted with a fluorine atom

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)thiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-8-5-12-3-1-9(8)13-10(14)7-2-4-15-6-7/h1,3,5,7H,2,4,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIYQDDTWHBXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1C(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-4-yl)thiolane-3-carboxamide typically involves the nucleophilic substitution of a halogenated pyridine derivative with a thiolane precursor. One common method is the reaction of 4-chloro-3-fluoropyridine with thiolane-3-carboxamide under basic conditions, using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropyridin-4-yl)thiolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

N-(3-fluoropyridin-4-yl)thiolane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-4-yl)thiolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, while the thiolane ring contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloropyridin-4-yl)thiolane-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-bromopyridin-4-yl)thiolane-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    N-(3-methylpyridin-4-yl)thiolane-3-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(3-fluoropyridin-4-yl)thiolane-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its halogenated or alkylated analogs .

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